molecular formula C6H5ClN4O B1641230 6-Chloro-9-methyl-7H-purin-8(9H)-one CAS No. 84602-79-9

6-Chloro-9-methyl-7H-purin-8(9H)-one

Cat. No. B1641230
CAS RN: 84602-79-9
M. Wt: 184.58 g/mol
InChI Key: KJZYRUQLZCSBSC-UHFFFAOYSA-N
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Description

6-Chloro-9-methyl-7H-purin-8(9H)-one, otherwise known as 6-chloro-9-methyl-xanthine, is a purine derivative synthesized from caffeine. It is a white crystalline solid with a molecular weight of 223.6 g/mol and is soluble in water. 6-Chloro-9-methyl-xanthine has a wide range of applications in scientific research, including its use as a non-selective adenosine receptor agonist and its role in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Tautomerism Studies

Research has demonstrated the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with varying substituents, utilizing 6-chloropurines. These studies highlight significant variations in the amino/imino tautomer ratio, identified through NMR methods, and explore the reactivity towards alkylation, showing preferential N-7- and N6-benzylated products formation, with electronegative substituents at C-2 showing lesser reactivity under similar conditions (Roggen & Gundersen, 2008). Additionally, the synthesis of 9‐[(2‐chloro‐6‐fluorophenyl)methyl]‐9H‐purin-6-amine and related compounds has been reported, emphasizing methods to introduce carbon-14 labels, which are critical for the development of radiopharmaceuticals (Ellsworth, Meriwether, & Mertel, 1989).

Biological Activity

The synthesis and biological evaluation of variously substituted purine derivatives have been explored, with particular focus on 6-substituted purinylcarbonucleosides. These studies aim at understanding the cytostatic activities of these compounds, revealing the potential therapeutic applications of modified purines (Fernández et al., 2002). Furthermore, the antimycobacterial activity of 6-arylpurines has been investigated, indicating specific requirements for the N-9 substituent in active compounds against Mycobacterium tuberculosis, providing insights into the development of new antimicrobial agents (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Novel Synthetic Approaches

Efficient synthetic routes for 6,9-disubstituted purin-8-ones have been developed, showcasing the utility of copper-catalyzed coupling/cyclization reactions. These methodologies facilitate the creation of diverse purine derivatives, highlighting the versatility of purine chemistry in medicinal and synthetic organic chemistry (Zhong & Sun, 2010).

properties

IUPAC Name

6-chloro-9-methyl-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-5-3(10-6(11)12)4(7)8-2-9-5/h2H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZYRUQLZCSBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-methyl-7H-purin-8(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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